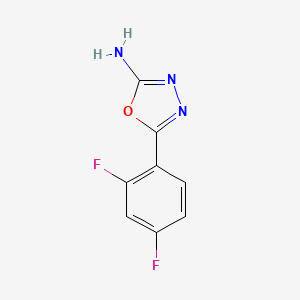

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Diflunisal can be synthesized through various methods. One notable process involves the cross-coupling reaction of an organometallic derivative with a suitable substituted benzene in the presence of a transition-metal-based catalyst . Another method utilizes the Gomberg reaction between a diazonium salt of 2,4-difluoroaniline and anisole, followed by hydrolysis of the ether group and carboxylation .

Molecular Structure Analysis

The molecular structure of Diflunisal consists of a biphenyl core with a carboxylic acid group and two fluorine atoms attached to the phenyl ring. The 1,3,4-oxadiazole moiety contributes to its unique pharmacological properties .

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

- Efficient Synthesis Techniques : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, including compounds similar to 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, was developed. This method uses a Ugi-4CR/aza-Wittig sequence and does not require any catalyst or activation, offering an efficient alternative for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Biological Activities

- Antimicrobial and Anti-Proliferative Properties : 1,3,4-Oxadiazole derivatives, a category to which 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine belongs, have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi. Certain derivatives have exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds have been evaluated for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).

Photochemical Properties

- Photochemistry of Fluorinated Heterocyclic Compounds : Research into the photochemistry of fluorinated 1,3,4-oxadiazoles, such as 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, has provided insights into novel synthetic routes. These studies have emphasized the role of photochemical processes in the synthesis of fluorinated structures, highlighting the unique photoreactivity of fluorinated oxadiazoles (Pace et al., 2004).

Propiedades

IUPAC Name |

5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSLVSMYYJLWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)

![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)

![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)

![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)